

MICROCEL® MC-12 as a Pharmaceutical Excipient: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MICROCEL® MC-12, a specialized grade of microcrystalline cellulose (MCC), and its role as a versatile excipient in pharmaceutical formulations. This document details its physicochemical properties, primary applications, and the methodologies involved in its use, with a focus on solid dosage form development.

Introduction to MICROCEL® MC-12

MICROCEL® MC-12 is a purified, partially depolymerized alpha-cellulose, manufactured to have specific properties that make it an ideal excipient for pharmaceutical applications.^{[1][2]} As a member of the microcrystalline cellulose family, it is widely recognized for its functionality as a binder, filler, disintegrant, and flow aid in the manufacturing of tablets and capsules.^{[1][2]} MICROCEL® MC-12 is particularly optimized for direct compression, a streamlined and cost-effective tablet manufacturing process.^{[3][4]} Its use can enhance the flowability of powder blends and improve the compressibility of active pharmaceutical ingredients (APIs), especially those with poor flow characteristics.^[5]

Physicochemical Properties of MICROCEL® MC-12

The performance of MICROCEL® MC-12 as an excipient is dictated by its distinct physical and chemical characteristics. The following tables summarize the key quantitative properties of MICROCEL® MC-12 and provide a comparison with other common grades of MICROCEL®.

Table 1: Typical Physicochemical Properties of MICROCEL® MC-12

Property	Value	Unit
Morphology		
Average Mean Particle Diameter	160	µm
Particle Size Distribution (Laser Diffraction)		
dv10	60	µm
dv50	180	µm
dv90	380	µm
Powder Characteristics		
Bulk Density	0.3	g/cm ³
Tapped Density	0.53	g/cm ³
True Density	1.54	g/cm ³
Specific Surface Area	1.05	m ² /g
Angle of Repose	36	°
Powder Flowability (Ph.Eur. 2.9.16, 10mm outflow)	16	s
Other Properties		
Water Content (LOD) Maximum	7	%
Solubility	Practically insoluble in water, dilute acids, and most organic solvents	-

Source: Roquette Technical Data Sheet^[3]

Table 2: Comparative Properties of Different MICROCEL® Grades

Grade	Average Particle Size (µm)	Bulk Density (g/cm³)	Loss on Drying (%)	Primary Application
MC-101	50	0.26-0.31	NMT 7	Wet Granulation
MC-102	100	0.28-0.33	NMT 7	Direct Compression
MC-12	160	0.30-0.40	NMT 7	Direct Compression (Improved Flow)
MC-200	180	0.33-0.40	NMT 7	Direct Compression (Improved Flow)
MC-112	100	0.28-0.33	NMT 1.5	Moisture Sensitive Formulations

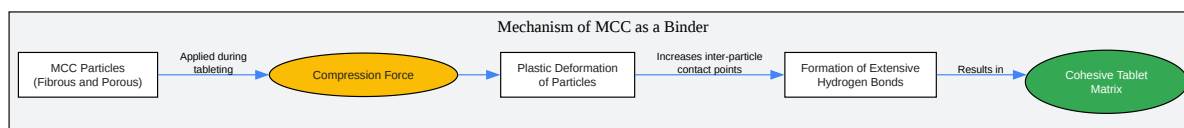
Source: Roquette Product Information[6][7]

Core Functionalities and Mechanisms of Action

MICROCEL® MC-12 exhibits multifunctional properties that are crucial in the formulation of solid dosage forms.

As a Binder in Tablet Compression

The excellent binding properties of microcrystalline cellulose are a result of the plastic deformation of its particles under compression. The large surface area of the fibrous particles allows for the formation of numerous hydrogen bonds, creating a strong and cohesive tablet matrix. This results in tablets with high mechanical strength and low friability.

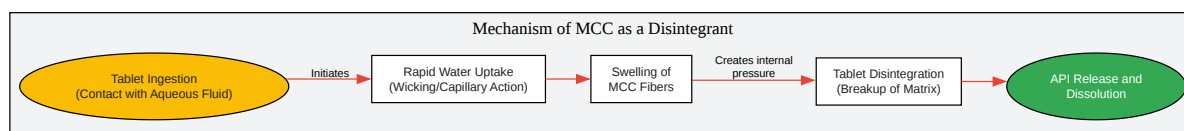


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Caption: Mechanism of MICROCEL® as a binder in tablet formation.

As a Disintegrant in Solid Dosage Forms

MICROCEL® MC-12 also functions as an effective disintegrant. Its porous structure and hydrophilic nature facilitate rapid water uptake into the tablet matrix through wicking action. This leads to swelling of the cellulose fibers, which generates internal pressure, causing the tablet to break apart and release the active pharmaceutical ingredient.



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Caption: Disintegration mechanism facilitated by MICROCEL®.

Experimental Protocols

The following are detailed methodologies for common pharmaceutical processes involving MICROCEL® MC-12.

Direct Compression Tablet Manufacturing

Direct compression is the preferred method for formulations using MICROCEL® MC-12 due to its optimized flow and compressibility.[\[3\]](#)[\[4\]](#)

Objective: To prepare tablets of a model API using MICROCEL® MC-12 by direct compression.

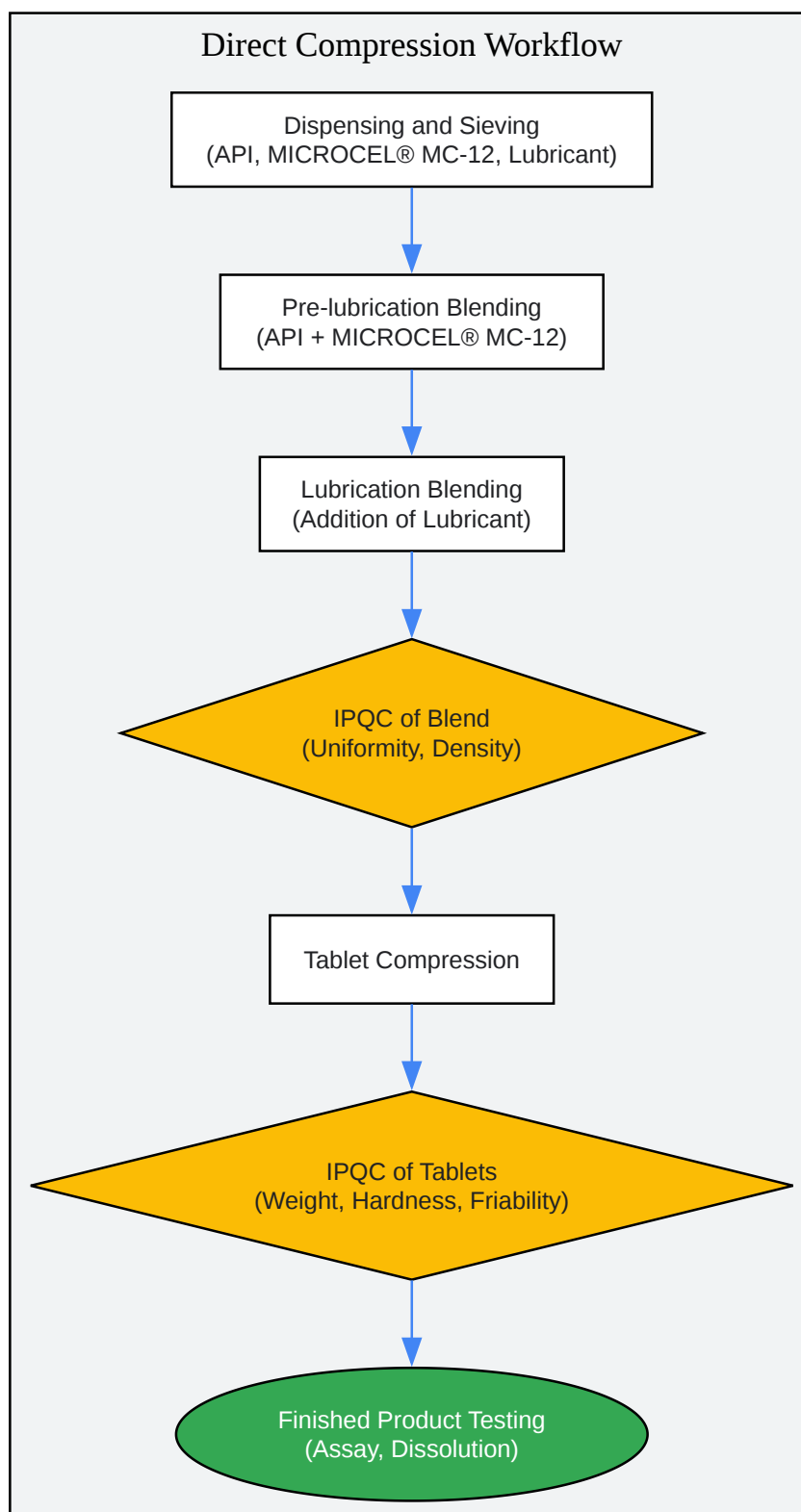
Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- MICROCEL® MC-12
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide, optional)
- Blender (e.g., V-blender, bin blender)
- Sieve (e.g., 40-mesh, 60-mesh)
- Tablet Press (e.g., single-punch or rotary press)
- Tablet tester (for hardness, thickness, and friability)
- Disintegration tester
- Dissolution apparatus

Protocol:

- Dispensing and Sieving: Accurately weigh all ingredients. Sieve the API and MICROCEL® MC-12 through a 40-mesh sieve to ensure de-agglomeration and uniform particle size. Sieve the lubricant and glidant (if used) through a 60-mesh sieve.
- Blending:
 - Add the sieved API and MICROCEL® MC-12 to the blender.
 - Blend for a predetermined time (e.g., 15 minutes) at a set speed to achieve a homogenous mixture.

- Add the sieved lubricant and glidant to the blender.
- Blend for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication without over-mixing, which can negatively impact tablet hardness and dissolution.
- In-Process Quality Control (IPQC) of Blend: Perform tests for blend uniformity, bulk density, and tapped density.
- Tablet Compression:
 - Load the final blend into the hopper of the tablet press.
 - Set the machine parameters (e.g., compression force, tablet weight, thickness).
 - Compress the blend into tablets.
- IPQC of Tablets: During compression, periodically check tablet weight, hardness, thickness, and friability to ensure they meet specifications.
- Finished Product Testing: Perform final quality control tests on the compressed tablets, including appearance, assay, content uniformity, disintegration time, and dissolution profile.



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Caption: Workflow for direct compression tablet manufacturing.

Wet Granulation

While MICROCEL® MC-12 is optimized for direct compression, microcrystalline cellulose, in general, is also widely used in wet granulation, particularly grades like MC-101.^{[8][9]} The following is a general protocol for wet granulation.

Objective: To prepare granules for tablet compression using a wet granulation process.

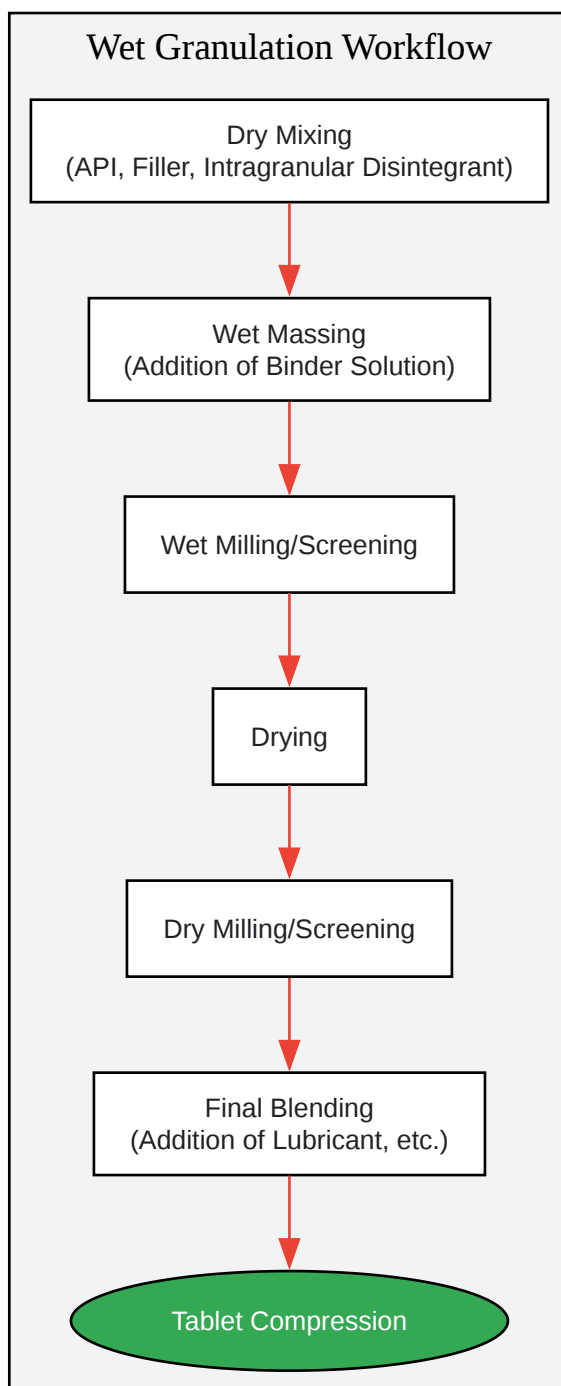
Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Filler (e.g., MICROCEL® MC-101)
- Binder (e.g., Povidone, Starch Paste)
- Disintegrant (can be added intragranularly and/or extragranularly)
- Granulating Fluid (e.g., Purified Water, Ethanol)
- Lubricant (e.g., Magnesium Stearate)
- High-shear mixer/granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Milling equipment (e.g., conical mill, oscillating granulator)
- Blender

Protocol:

- Dry Mixing: Weigh and sieve the API, filler, and intragranular portion of the disintegrant. Mix these components in a high-shear mixer or planetary mixer until a uniform powder blend is obtained.^{[1][6]}
- Wet Massing: Prepare the binder solution. Slowly add the binder solution to the powder blend while mixing. Continue mixing until a wet mass of suitable consistency is formed (a "snowball" consistency).

- Wet Milling/Screening: Pass the wet mass through a screen or mill to produce wet granules of a desired size.[\[6\]](#)
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-3%).
- Dry Milling/Screening: Mill the dried granules to break any agglomerates and achieve a uniform particle size distribution.
- Final Blending: Add the extragranular components (e.g., remaining disintegrant, glidant, and lubricant) to the dried granules in a blender. Mix for a short duration to ensure uniformity.
- Compression: The final granular blend is then ready for compression into tablets, following a similar procedure as in direct compression.



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Caption: Workflow for wet granulation tablet manufacturing.

Conclusion

MICROCEL® MC-12 is a high-quality pharmaceutical excipient with well-defined physicochemical properties that make it particularly suitable for direct compression tablet manufacturing. Its excellent flowability, compressibility, and dual functionality as a binder and disintegrant offer significant advantages in the development of robust solid oral dosage forms. This guide provides the foundational technical information and experimental frameworks to aid researchers and drug development professionals in effectively utilizing MICROCEL® MC-12 in their formulations.

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